[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H,4,8H2 |
InChI Key |
QYPGFDZNOLKUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Hydrazone Cyclization with N-Chlorosuccinimide (NCS)
A widely adopted method involves cyclization of pyridine-derived hydrazones using NCS in dimethylformamide (DMF). For example:
- Hydrazone formation : Reacting 4-pyridyl hydrazine with ketones or aldehydes yields hydrazone intermediates.
- Cyclization : Treatment with NCS at 0°C induces cyclization to form the triazolo[1,5-a]pyridine core (Figure 1A).
- Workup : Neutralization with triethylamine (Et$$_3$$N) precipitates the product in >90% yield.
Key conditions :
- Solvent: Dry DMF
- Temperature: 0°C to room temperature
- Limitations: High exothermicity requires careful temperature control.
Multi-Component Condensation Reactions
Patent literature describes a four-component reaction using:
- Triazolamine (binucleophilic agent)
- Aldehydes
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
- Amines
In the presence of p-toluenesulfonic acid (p-TsOH) catalyst, this method achieves 81–91% yield in boiling water. The reaction proceeds via imine formation, followed by cyclodehydration (Figure 1B).
Advantages :
- Eco-friendly (aqueous solvent)
- Scalable for industrial production
Functionalization at the 8-Position: Introducing Methanamine
Nucleophilic Amination
Patent ES2973331T3 discloses a two-step approach:
- Bromination : Introduce bromine at the 8-position using N-bromosuccinimide (NBS) in acetonitrile.
- Buchwald–Hartwig Amination : React with aqueous ammonia or methylamine in the presence of a palladium catalyst (e.g., Pd(OAc)$$_2$$) and Xantphos ligand.
Typical conditions :
Reductive Amination of Carbonyl Intermediates
- 8-Ketone formation : Oxidize a methyl group at the 8-position using KMnO$$_4$$ in acidic medium.
- Reductive amination : React with ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol.
Optimization notes :
- pH control (4–5) is critical to avoid over-reduction.
- Yields improve with microwave-assisted heating (65°C, 1 hour).
Alternative Pathways and Novel Methodologies
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization and amination steps. For example:
- Core formation : 180°C for 15 minutes in DMF, achieving 88% yield.
- Amination : 100°C for 30 minutes with NH$$_3$$/MeOH.
Benefits :
- 50% reduction in reaction time
- Enhanced purity (≥98% by HPLC)
Enzymatic Approaches
Preliminary studies suggest lipase-catalyzed reactions for regioselective amination:
- Substrate : 8-Bromo-triazolo[1,5-a]pyridine
- Enzyme : Candida antarctica lipase B (CAL-B)
- Amine source : Ammonium carbamate
Results :
- 62% conversion after 48 hours
- Requires further optimization for industrial viability
Purification and Analytical Characterization
Chromatographic Techniques
- Flash column chromatography : Silica gel with ethyl acetate/hexane (3:7)
- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.72 (s, 1H, triazole-H), 7.98 (d, J = 5.6 Hz, 1H, pyridine-H), 3.81 (s, 2H, CH$$2$$NH$$_2$$)
- HRMS : m/z [M+H]$$^+$$ calcd. for C$$8$$H$$9$$N$$_5$$: 200.0932, found: 200.0935
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Hydrazone/NCS | 90 | 95 | 2 | Moderate |
| Multi-component | 85 | 97 | 4 | High |
| Buchwald–Hartwig | 78 | 98 | 24 | Low |
| Microwave | 88 | 98 | 0.5 | High |
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like JAK1 and JAK2.
Industry: Utilized in the development of materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2. These interactions disrupt the normal function of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Regioisomeric Triazolo-Pyridine/Pyrimidine Derivatives
Triazolo-pyridines and pyrimidines are often compared for their regioisomeric differences, which significantly impact biological activity and spectral properties. For example:
Key Findings :
- The pyridine core in [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine offers better solubility than pyrimidine analogs, critical for CNS-targeting drugs .
- Thieno-fused derivatives exhibit moderate anticancer activity but face solubility challenges, limiting therapeutic utility .
Substituent Effects at the 8-Position
Functionalization at the 8-position modulates target affinity and pharmacokinetics:
Key Findings :
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine is a heterocyclic compound belonging to the triazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine facilitates interactions with various molecular targets, making it a candidate for drug development.
The chemical properties of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine are outlined in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine |
| InChI | InChI=1S/C7H8N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H,4,8H2 |
| InChI Key | QYPGFDZNOLKUQK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=NC=N2)C(=C1)CN |
The biological activity of [1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine primarily involves its role as an enzyme inhibitor . It has been shown to inhibit key enzymes such as JAK1 and JAK2 and acts as an inverse agonist for the RORγt nuclear receptor. These interactions disrupt normal cellular functions and pathways involved in inflammatory responses and other biological processes.
Anti-inflammatory Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridin have demonstrated significant anti-inflammatory effects. For instance, a study identified a derivative with potent RORγt inhibitory activity that effectively reduced IL-17A production in both in vitro and in vivo models. The compound showed an IC50 value of 130 nM for IL-17A inhibition in human whole blood assays and demonstrated dose-dependent effects in mouse models of inflammation .
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Studies have suggested that it may inhibit cell proliferation in certain cancer cell lines by targeting specific signaling pathways associated with tumor growth. The mechanism involves modulation of transcription factors linked to oncogenesis.
Enzyme Inhibition
The compound exhibits strong inhibitory activity against various enzymes involved in metabolic processes. For example:
- JAK1 and JAK2 : Critical for cytokine signaling pathways.
- PHD-1 : Involved in hypoxia signaling.
Inhibition of these enzymes can lead to therapeutic effects in conditions such as psoriasis and other inflammatory diseases .
Case Study 1: RORγt Inhibition
A notable study explored the efficacy of a derivative of [1,2,4]triazolo[1,5-a]pyridin in inhibiting RORγt activity. The derivative exhibited:
- In vitro IC50 : 41 nM
- In vivo efficacy : Reduced IL-17A levels significantly when administered in a mouse model .
Case Study 2: Cytokine Modulation
Another investigation into the anti-inflammatory properties highlighted the compound's ability to modulate cytokine production. The results indicated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in response to IL-18/23 induction in mice .
Comparative Analysis
To better understand the biological activity of [1,2,4]triazolo[1,5-a]pyridin derivatives compared to other compounds in the same class:
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| [1,2,4]Triazolo[1,5-a]pyridin | 41 | RORγt inhibition |
| [1,2,4]Triazolo[3,4-a]pyridine | 80 | Moderate RORγt inhibition |
| [1,2,4]Triazolo[1,5-c]pyrimidine | 55 | Anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
